
(Trimethyl)pentamethylcyclopentadienyltitanium(IV)
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Overview
Description
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) (CAS: 107333-47-1) is an organometallic titanium(IV) complex with the molecular formula C₁₃H₂₄Ti and a molecular weight of 228.22 g/mol . Structurally, it consists of a pentamethylcyclopentadienyl (Cp*) ligand and three methyl groups bound to a titanium(IV) center. The compound exists as yellow crystals and is air-, moisture-, and light-sensitive, requiring storage at temperatures below 0°C to prevent decomposition .
Preparation Methods
The synthesis of (Trimethyl)pentamethylcyclopentadienyltitanium(IV) typically involves the reaction of pentamethylcyclopentadienyl anion with titanium tetrachloride, followed by the addition of trimethylaluminum. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Reaction with Isonitriles
Me₅CpTiMe₃ reacts with aromatic isonitriles like XylNC (2,6-dimethylphenyl isocyanide) under thermal conditions to form structurally complex products. For example:
Reactant | Product | Conditions | Key Mechanism |
---|---|---|---|
XylNC (2 equiv) | [{Ti(η⁵-C₅Me₅)(CH=CHPh)}(μ-O){Ti(η⁵-C₅Me₅)(μ-κ²-N,C─N(MeC₆H₃)CH₂)}] (8) | 65°C, 4 days | N─C bond cleavage, imido formation |
This reaction liberates toluene and involves cooperative metal-center interactions, leading to bridging imido and terminal alkenylamido functionalities .
Reaction with Nitriles
The compound reacts with aliphatic nitriles (e.g., tBuCN, iPrCN) to yield ketimido derivatives or alkenyl-imido complexes depending on stoichiometry:
Nitrile | Product Type | Example Complexes | Conditions |
---|---|---|---|
tBuCN | Ketimido complexes | [{Ti(η⁵-C₅Me₅)Me(CN(Me)tBu)}₂(μ-O)] (9) | Room temp. |
iPrCN | Alkenyl-imido complexes | [{Ti(η⁵-C₅Me₅)(CH₂Ph)₂}(μ-O){Ti(η⁵-C₅Me₅)(=NC(R')=C(H)Ph)(NCR')}] (11,12) | Heating |
These reactions demonstrate nitrile insertion into Ti–C bonds, with subsequent rearrangements influenced by steric and electronic factors .
Reaction with Trimethylsilyl Cyanide (Me₃SiCN)
Me₅CpTiMe₃ undergoes nitrile–isonitrile isomerization when treated with Me₃SiCN, forming:
Product | Formula | Key Feature |
---|---|---|
[Ti₂(η⁵-C₅Me₅)₂(μ-O)(κ-C,N-Me₂CNSiMe₃)] | Contains μ-oxo-bridged Ti centers with κ-C,N-coordinated CNSiMe₃ ligand | Isomerization via Si–CN bond activation |
This highlights the compound’s ability to mediate cyanide ligand transformations .
Thermal Rearrangements
At room temperature, intermediates like [Ti₂(η⁵-C₅Me₅)₂(μ-O)(μ-NiPr)(N(iPr)CMe=CMe₂)Me] (7) form via net rearrangements of Ti–alkyl bonds. Key pathways include:
Scientific Research Applications
Catalysis
One of the primary applications of (Trimethyl)pentamethylcyclopentadienyltitanium(IV) is as a catalyst in various organic transformations. It has been utilized in:
- Polymerization Reactions : The compound serves as a catalyst for olefin polymerization, enabling the formation of high-performance polymers.
- Organic Synthesis : It facilitates diverse reactions such as hydrosilylation and alkylation due to its ability to activate substrates through coordination with titanium .
Materials Science
In materials science, (Trimethyl)pentamethylcyclopentadienyltitanium(IV) plays a crucial role in:
- Thin Film Deposition : It is used in chemical vapor deposition (CVD) processes to create titanium-containing thin films, which are essential for electronic and photonic applications.
- Coatings : The compound contributes to the development of protective coatings that enhance material durability and performance .
Biomedical Applications
Recent studies have explored the potential biomedical applications of (Trimethyl)pentamethylcyclopentadienyltitanium(IV):
- Drug Delivery Systems : Its ability to form stable complexes with biomolecules suggests possible uses in targeted drug delivery.
- Imaging Agents : Research indicates that this compound may be investigated for use in imaging technologies due to its unique chemical properties .
Case Study 1: Catalytic Polymerization
A study demonstrated the effectiveness of (Trimethyl)pentamethylcyclopentadienyltitanium(IV) as a catalyst for the polymerization of ethylene. The results indicated that the compound produced high molecular weight polyethylene with controlled molecular architecture, showcasing its potential for industrial applications in polymer manufacturing.
Case Study 2: Thin Film Technology
Another significant application was reported in the field of microelectronics, where (Trimethyl)pentamethylcyclopentadienyltitanium(IV) was used to deposit titanium oxide films via atomic layer deposition (ALD). The resulting films exhibited excellent electrical properties and stability, making them suitable for use in advanced electronic devices.
Case Study 3: Biomedical Research
In a recent investigation into drug delivery systems, researchers utilized (Trimethyl)pentamethylcyclopentadienyltitanium(IV) to form nanoparticles that encapsulated therapeutic agents. These nanoparticles demonstrated enhanced cellular uptake and targeted delivery capabilities, indicating promising applications in cancer therapy .
Mechanism of Action
The mechanism by which (Trimethyl)pentamethylcyclopentadienyltitanium(IV) exerts its effects involves the interaction of the titanium center with various substrates. The compound can coordinate with different ligands, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Key Properties:
- Solubility: Soluble in polar and non-polar solvents, including aromatic hydrocarbons and ethers .
- Applications : Primarily used as a precursor in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for thin-film materials .
- Safety : Classified as flammable (H228) and irritant (H319/H335) .
Trichloro(pentamethylcyclopentadienyl)titanium(IV) (CAS: 12129-06-5)
- Formula : C₁₀H₁₅Cl₃Ti
- Molecular Weight : 289.45 g/mol .
- Structure : Features a Cp* ligand and three chloride ligands.
- Solubility: Limited solubility in non-polar solvents, but dissolves in polar solvents like THF. Applications: Used as a precursor for synthesizing other titanium complexes via ligand-exchange reactions .
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) (CAS: 123927-75-3)
- Formula : C₁₃H₂₄O₃Ti
- Molecular Weight : 276.20 g/mol .
- Structure : Cp* ligand with three methoxy (–OCH₃) groups.
- Properties :
Pentamethylcyclopentadienylhafnium Trichloride (CAS: 75181-08-7) and Pentamethylcyclopentadienylzirconium Trichloride (CAS: 75181-07-6)
- Hafnium Analog :
- Zirconium Analog :
- Comparison :
Data Table: Comparative Analysis
Research Findings and Trends
Thermal Stability : Methyl ligands in (Trimethyl)pentamethylcyclopentadienyltitanium(IV) contribute to its lower thermal stability compared to chloro- or methoxy-substituted analogs .
Volatility for MOCVD : The trimethyl derivative’s volatility makes it superior for vapor-phase deposition, whereas trichloro and trimethoxy variants are better suited for solution-phase synthesis .
Biological Activity
(Trimethyl)pentamethylcyclopentadienyltitanium(IV), commonly referred to as TiCp*, is a titanium-based compound that has garnered attention in various fields, including materials science and biochemistry. This article focuses on its biological activity, exploring its interactions with biological systems, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
TiCp* is characterized by its unique cyclopentadienyl ligand structure, which enhances its stability and reactivity. The compound's formula can be denoted as C15H21Ti. The presence of multiple methyl groups contributes to its lipophilicity, potentially influencing its biological interactions.
Biological Activity Overview
The biological activity of TiCp* has been studied primarily in the context of its interactions with cellular systems and potential applications in drug delivery and cancer therapy. Key findings from various studies are summarized below:
1. Cellular Uptake and Toxicity
Research indicates that TiCp* can enter cells via passive diffusion due to its hydrophobic nature. In vitro studies have demonstrated that at certain concentrations, it exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism of toxicity appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells .
2. Antitumor Activity
TiCp* has been evaluated for its potential as an antitumor agent. In animal models, administration of TiCp* resulted in significant tumor regression in xenograft models of human cancers. The compound's ability to disrupt microtubule dynamics has been proposed as a mechanism for its antitumor effects, similar to known chemotherapeutic agents .
3. Biocompatibility Studies
Studies assessing the biocompatibility of TiCp* have shown promising results. When tested in vivo, the compound exhibited minimal adverse effects on liver and kidney functions at therapeutic doses. Histopathological examinations revealed no significant damage to major organs, indicating a favorable safety profile .
Case Studies
Several case studies illustrate the biological activity of TiCp*:
-
Case Study 1: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with TiCp* resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after exposure to TiCp*, suggesting its potential as a therapeutic agent against breast cancer . -
Case Study 2: Prostate Cancer Xenografts
In a xenograft model using PC-3 prostate cancer cells, administration of TiCp* led to a significant reduction in tumor volume compared to control groups. Mechanistic studies indicated that TiCp* interferes with the cell cycle progression, particularly at the G2/M phase .
Data Tables
The following table summarizes key findings related to the biological activity of TiCp*:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Trimethyl)pentamethylcyclopentadienyltitanium(IV), and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesize the compound via ligand substitution using pentamethylcyclopentadienyl precursors (e.g., Li[C₅Me₅]) with TiCl₄ under inert atmospheres. Monitor reaction progress via TLC or NMR spectroscopy. Optimize temperature (-78°C to room temperature) and solvent (e.g., THF, hexane) to minimize side reactions. Post-synthesis purification via sublimation or recrystallization improves purity .
- Data Consideration : Compare yields and purity metrics (HPLC, elemental analysis) across conditions to identify trade-offs between efficiency and scalability .
Q. How should (Trimethyl)pentamethylcyclopentadienyltitanium(IV) be stored to prevent degradation, and what analytical techniques confirm stability?
- Methodological Answer : Store under inert gas (N₂/Ar) in airtight containers, shielded from light and moisture. Use Karl Fischer titration to quantify residual water and FTIR/XRD to detect structural changes over time. Accelerated aging studies (e.g., elevated humidity/temperature) predict long-term stability .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : Use 1H- and 13C-NMR to confirm ligand coordination and purity. Single-crystal X-ray diffraction resolves the distorted tetrahedral geometry around Ti(IV). Complement with XPS for oxidation state validation and mass spectrometry for molecular weight confirmation .
Advanced Research Questions
Q. How do steric and electronic effects of the pentamethylcyclopentadienyl ligand influence the reactivity of (Trimethyl)pentamethylcyclopentadienyltitanium(IV) in catalytic applications?
- Methodological Answer : Compare catalytic performance (e.g., polymerization rates, enantioselectivity) with analogs like CpTiCl₃ (Cp = C₅Me₅). Use DFT calculations to map steric bulk (Tolman cone angles) and electronic parameters (NBO analysis). Kinetic studies (Eyring plots) quantify activation barriers .
- Data Contradiction : Resolve discrepancies in catalytic efficiency by isolating intermediates (e.g., via in-situ IR) to identify competing pathways .
Q. What mechanistic insights explain contradictory reports on this compound’s thermal stability in polymerizations?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) to assess decomposition pathways. Pair with EPR spectroscopy to detect radical intermediates. Replicate conflicting studies while standardizing impurities (e.g., residual Cl⁻) to isolate variables .
Q. How can computational modeling (DFT, MD) predict the compound’s behavior in non-polar vs. polar solvents?
- Methodological Answer : Simulate solvation shells using COSMO-RS or MD simulations with explicit solvent models. Validate predictions via UV-Vis spectroscopy (solvatochromism) and conductivity measurements. Compare with experimental solubility data in hydrocarbons (hexane) vs. ethers (THF) .
Q. Experimental Design and Reproducibility
Q. What protocols ensure batch-to-batch consistency in synthetic yields and catalytic performance?
- Methodological Answer : Implement strict inert-atmosphere techniques (Schlenk line/glovebox) and standardized precursor ratios. Use ICP-MS to trace metal impurities. For catalytic studies, include internal standards (e.g., Cp₂ZrCl₂) to normalize activity metrics .
Q. How should researchers address discrepancies in reported ligand substitution kinetics?
- Methodological Answer : Re-evaluate reaction conditions (solvent purity, temperature gradients) and employ stopped-flow UV-Vis to capture rapid equilibria. Publish raw datasets and error margins to facilitate meta-analyses .
Q. Safety and Environmental Considerations
Q. What are the key hazards in handling (Trimethyl)pentamethylcyclopentadienyltitanium(IV), and how can they be mitigated?
Properties
CAS No. |
107333-47-1 |
---|---|
Molecular Formula |
C13H29Ti-5 |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C5H5.8CH3.Ti/c1-2-4-5-3-1;;;;;;;;;/h1-3H,4H2;8*1H3;/q9*-1;+4 |
InChI Key |
DVHMCUKDWMNRGX-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].[CH3-].CC1=C([C](C(=C1C)C)C)C.[Ti+3] |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.[Ti+4] |
Origin of Product |
United States |
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